molecular formula C12H21ClN4O B2381503 1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride CAS No. 1353987-27-5

1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B2381503
CAS No.: 1353987-27-5
M. Wt: 272.78
InChI Key: QBKZULMZCAGHSV-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine-Based Compounds

The historical development of pyrimidine chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with foundations established in the nineteenth century that continue to influence modern pharmaceutical research. Pyrimidine itself is an aromatic, heterocyclic organic compound with the molecular formula C₄H₄N₂, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. The compound belongs to the diazine family, which also includes pyrazine with nitrogen atoms at positions 1 and 4, and pyridazine with nitrogen atoms at positions 1 and 2. This structural arrangement creates a unique electronic environment that has proven essential for biological activity across numerous natural and synthetic compounds.

The systematic investigation of pyrimidine compounds began in earnest during the 1800s, though the structural understanding developed gradually over several decades. Several pyrimidine compounds were isolated between 1837 and 1864, but their structures were not recognized until 1868. The breakthrough came when researchers began to understand the relationship between these compounds and other nitrogen-containing heterocycles, particularly through the work of German chemist Adolf Pinner. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, deriving the term from a combination of the words pyridine and amidine because of the structural similarity to those compounds.

The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, using a multi-step synthesis that involved converting barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic achievement marked a crucial milestone in heterocyclic chemistry, as it provided researchers with access to the fundamental pyrimidine structure for further functionalization. The historical significance of this work extends beyond simple structural characterization, as pyrimidine derivatives quickly emerged as compounds of immense biological importance.

Throughout the late nineteenth and early twentieth centuries, researchers discovered that pyrimidine ring systems had wide occurrence in nature as substituted and ring-fused compounds and derivatives. The most biologically significant pyrimidine derivatives include the nucleotides cytosine, thymine, and uracil, which form essential components of deoxyribonucleic acid and ribonucleic acid. Additionally, naturally occurring pyrimidine compounds include thiamine, commonly known as vitamin B₁, and alloxan, demonstrating the broad biological relevance of this heterocyclic system. The recognition of these natural pyrimidine derivatives provided strong motivation for synthetic chemists to develop methods for creating novel pyrimidine-containing compounds.

Discovery and Development Timeline of 1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine Hydrochloride

The specific compound this compound represents a modern synthetic achievement that combines the historical foundations of pyrimidine chemistry with contemporary medicinal chemistry approaches. The compound carries the Chemical Abstracts Service registry number 1353987-27-5, indicating its formal recognition in chemical databases as a distinct molecular entity. The molecular formula C₁₂H₂₁ClN₄O reflects the complex structure that incorporates both the pyrimidine heterocycle and the piperidine ring system, connected through carefully designed synthetic linkages.

The development of this compound reflects the evolution of synthetic methodology in heterocyclic chemistry, particularly the advancement of techniques for creating substituted pyrimidine derivatives. The compound features an ethoxy substituent at the 6-position of the pyrimidine ring, demonstrating the application of modern alkylation chemistry to introduce specific functional groups that can modulate biological activity. The connection to the N-methylpiperidin-4-amine moiety represents sophisticated synthetic planning, as it requires the formation of a carbon-nitrogen bond between the pyrimidine and piperidine systems while maintaining the integrity of both heterocyclic rings.

Contemporary synthetic approaches to such compounds typically employ methodologies that build upon the historical Pinner condensation while incorporating modern catalytic and coupling techniques. The preparation of pyrimidine derivatives has been considered one of the most common methods for creating nitrogen-containing heterocycles, with the Pinner condensation representing a fundamental transformation in this area. The successful synthesis of this compound requires careful control of reaction conditions to ensure selective formation of the desired regioisomer and to prevent side reactions that could compromise the final product structure.

The hydrochloride salt form of this compound indicates attention to pharmaceutical development considerations, as salt formation is a common strategy for improving the physical and chemical properties of potential drug candidates. The formation of hydrochloride salts typically enhances water solubility and provides better crystalline properties for compound handling and characterization. This approach reflects modern pharmaceutical chemistry practices where the selection of appropriate salt forms is considered an integral part of drug development.

Position within Heterocyclic Chemistry Classification Systems

The classification of this compound within established heterocyclic chemistry frameworks reveals its position as a representative example of complex multi-ring systems that have become increasingly important in modern medicinal chemistry. According to standard heterocyclic classification systems, the compound contains two distinct nitrogen-containing ring systems: a pyrimidine ring classified as a six-membered aromatic diazine, and a piperidine ring classified as a six-membered saturated monoazine. This combination places the compound within the category of heterocyclic compounds that contain rings with atoms of at least two different elements as members, specifically incorporating nitrogen atoms in multiple positions.

The pyrimidine component of the molecule represents one of the three fundamental diazines, characterized by nitrogen atoms at positions 1 and 3 in the six-membered aromatic ring. This structural arrangement differs from pyrazine, which has nitrogen atoms at positions 1 and 4, and pyridazine, which has nitrogen atoms at positions 1 and 2. The specific substitution pattern in this compound, with an ethoxy group at position 6 and an amino linkage at position 4, demonstrates the versatility of pyrimidine chemistry for creating compounds with precisely defined substitution patterns.

The piperidine portion of the molecule belongs to the category of saturated nitrogen heterocycles, which behave chemically like their acyclic derivatives but with modified steric profiles. Piperidine and its derivatives are conventional amines with the additional constraint of the six-membered ring structure, which can influence both the electronic properties of the nitrogen atom and the conformational preferences of the molecule. The N-methyl substitution on the piperidine ring further modulates the electronic and steric properties of this portion of the molecule, affecting both its chemical reactivity and potential biological interactions.

Within the broader context of medicinal chemistry, compounds containing multiple nitrogen heterocycles represent a significant portion of pharmaceutical agents. Studies have shown that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, highlighting the importance of these structural motifs in drug design. The combination of pyrimidine and piperidine rings in a single molecule provides multiple sites for potential biological interactions and offers opportunities for fine-tuning molecular properties through structural modifications.

The following table summarizes the key structural classification features of the compound:

Structural Component Classification Ring System Heteroatoms Substitution Pattern
Pyrimidine Ring Six-membered aromatic diazine C₄H₄N₂ core N at positions 1,3 6-ethoxy, 4-amino
Piperidine Ring Six-membered saturated monoazine C₅H₁₁N core N at position 1 N-methyl, 4-amino
Overall Structure Multi-heterocyclic compound C₁₂H₂₁ClN₄O Four nitrogen atoms Hydrochloride salt

Significance in Biochemical and Medicinal Chemistry Research

The significance of this compound in contemporary biochemical and medicinal chemistry research stems from its structural incorporation of two pharmacologically relevant heterocyclic systems that have demonstrated importance across multiple therapeutic areas. The pyrimidine ring system has wide occurrence in nature and has been extensively utilized in pharmaceutical development due to its presence in nucleic acids and various bioactive natural products. The combination with piperidine-based structures creates opportunities for developing compounds with enhanced selectivity and improved pharmacological properties.

Research in heterocyclic medicinal chemistry has demonstrated that nitrogen-containing ring systems represent some of the most frequently encountered structural motifs in biologically active compounds. Most frequently, nitrogen heterocycles or various positional combinations of nitrogen atoms, sulfur, and oxygen in five- or six-membered rings can be found in pharmaceutical agents. The specific combination present in this compound represents a strategic approach to drug design that leverages the established biological relevance of both pyrimidine and piperidine scaffolds.

The pyrimidine component contributes to the compound's potential for biological activity through multiple mechanisms. Pyrimidine derivatives have been incorporated into compounds targeting various biological pathways, including those involved in nucleic acid metabolism, enzyme inhibition, and receptor modulation. The 6-ethoxy substitution pattern provides opportunities for hydrogen bonding interactions and can influence the compound's selectivity profile compared to other pyrimidine derivatives. The 4-position amino linkage creates a connection point that allows for the incorporation of additional pharmacophoric elements while maintaining the electronic properties of the pyrimidine ring.

The piperidine moiety adds another dimension to the compound's potential biological activity, as piperidine-containing compounds have demonstrated activity across numerous therapeutic areas. The N-methyl substitution on the piperidine ring can influence the compound's metabolism, distribution, and receptor binding properties. The 4-amino position provides a site for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The combination of these structural features creates a compound with multiple potential sites for biological interaction and opportunities for structure-activity relationship optimization.

Contemporary research in medicinal chemistry emphasizes the importance of heterocyclic scaffolds in drug discovery, with particular attention to compounds that incorporate multiple nitrogen-containing rings. The development of compounds like this compound represents the application of modern synthetic chemistry to create molecules with precisely defined three-dimensional structures that can interact selectively with biological targets. The hydrochloride salt formation further demonstrates attention to the pharmaceutical development aspects of compound optimization, as appropriate salt selection can significantly impact a compound's suitability for clinical development.

The following table presents key research applications and structural features relevant to medicinal chemistry:

Research Area Structural Relevance Potential Applications Chemical Properties
Enzyme Inhibition Pyrimidine scaffold mimics natural substrates Kinase inhibitors, metabolic enzymes Aromatic stacking, hydrogen bonding
Receptor Modulation Piperidine provides conformational flexibility Neurotransmitter receptors Conformational selectivity
Drug Metabolism N-methyl substitution affects metabolic stability Optimized pharmacokinetics Reduced metabolic liability
Formulation Science Hydrochloride salt improves solubility Enhanced bioavailability Water solubility, crystallinity

Properties

IUPAC Name

1-(6-ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.ClH/c1-3-17-12-8-11(14-9-15-12)16-6-4-10(13-2)5-7-16;/h8-10,13H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKZULMZCAGHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCC(CC2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy group at the 6-position. The piperidine ring is then attached to the pyrimidine ring, and finally, the methylamine group is introduced. The hydrochloride salt is formed by reacting the amine with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its heterocyclic structure allows for modifications that can lead to the development of novel compounds with enhanced properties.

Biology

In biological studies, this compound is being investigated for its potential effects on various cell lines. Preliminary research suggests it may exhibit significant biological activities, including:

  • Cell Cycle Regulation : The compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition could lead to cell cycle arrest and apoptosis in cancer cells.
  • Antiviral Activity : Similar compounds have shown moderate antiviral potential, with effective concentrations (EC50) ranging from 130 to 263 µM against specific viral targets .

Medicine

The therapeutic applications of this compound are being explored in several areas:

  • Cancer Treatment : Due to its ability to inhibit CDKs, this compound is being studied for its efficacy in treating various cancers by inducing apoptosis in malignant cells .
  • Neurological Disorders : Investigations into the compound's effects on neurodegenerative diseases are ongoing, particularly regarding its potential to ameliorate symptoms associated with conditions like Alzheimer's disease .

Case Studies and Research Findings

Study FocusFindings
Antiviral StudiesCompounds similar to this have shown EC50 values indicative of moderate antiviral potential.
Tyrosinase InhibitionDemonstrated significant reduction in diphenolase activity, suggesting cosmetic applications.
Fungicidal ApplicationsRelated compounds have shown promise in controlling fungal pathogens in agriculture.

Notable Research

  • In studies focusing on the inhibition of tyrosinase, related compounds exhibited reduced enzymatic activity, indicating potential applications in skin lightening formulations.
  • Research into agricultural applications has highlighted the effectiveness of similar structures against fungal pathogens, paving the way for new fungicides based on this chemical framework .

Mechanism of Action

The mechanism of action of 1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical distinctions between 1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences
This compound C₁₂H₂₁ClN₄O 272.77 6-ethoxy on pyrimidine; N-methylpiperidin-4-amine Reference compound.
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride C₁₂H₂₁ClN₄OS 304.84 6-methoxy and 2-methylthio on pyrimidine; N-methylpiperidin-4-amine Additional methylthio group increases molecular weight and potential lipophilicity .
1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ylamine hydrochloride C₁₂H₂₀ClN₅OS 317.84 6-ethoxy and 2-methylsulfanyl on pyrimidine; piperidin-3-ylamine (no N-methyl group) Amine group at piperidin-3-position alters conformation and receptor interaction .
1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride C₁₃H₂₀ClN₃O₃ 301.77 3-methoxy-4-nitrophenyl core; N-methylpiperidin-4-amine Phenyl ring replaces pyrimidine, introducing nitro group for electronic modulation .
[1-(3-Chlorophenyl)ethyl]piperidin-4-yl-amine hydrochloride C₁₃H₁₈Cl₂N₂ 285.21 3-chlorophenyl-ethyl chain; piperidin-4-amine (no N-methyl group) Chlorophenyl-ethyl substituent may enhance CNS penetration but reduce solubility .

Key Observations:

Pyrimidine vs. Phenyl Core: The pyrimidine-based compounds (e.g., ) are structurally distinct from phenyl-substituted analogs (e.g., ). Phenyl derivatives (e.g., ) may exhibit different pharmacokinetic profiles due to increased aromaticity and reduced polarity.

Substituent Effects: Ethoxy vs.

Amine Position and N-Methylation :

  • Piperidin-4-amine vs. Piperidin-3-amine : The 4-amine position () may favor specific receptor conformations, while 3-amine derivatives () could exhibit altered binding affinities.
  • N-Methylation : N-methylation (as in ) reduces basicity and may enhance bioavailability by limiting protonation in physiological environments.

Salt Forms and Solubility :

  • Hydrochloride salts are common across these compounds, improving crystallinity and solubility. However, molecular weight and substituents (e.g., nitro groups in ) can counteract these benefits.

Research Findings and Implications

  • Pyrimidine Derivatives in Drug Design : Pyrimidine cores are privileged structures in medicinal chemistry due to their ability to engage in π-π stacking and hydrogen bonding . Compounds like and are likely candidates for CNS-targeted therapies, whereas phenyl analogs () may be optimized for peripheral targets.
  • Metabolic Considerations : Ethoxy and methylthio groups () may slow hepatic metabolism compared to methoxy or nitro substituents (), affecting half-life and dosing regimens.
  • Synthetic Accessibility: The hydrochloride salt form simplifies purification and scale-up, as noted in production details for .

Biological Activity

1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride, with CAS number 1353987-27-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles the available data on its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Molecular Formula: C12H21ClN4O
Molar Mass: 272.78 g/mol
Structure: The compound features a pyrimidine ring substituted with an ethoxy group and a piperidine moiety, which is characteristic of many bioactive compounds.

PropertyValue
Molecular FormulaC12H21ClN4O
Molar Mass272.78 g/mol
CAS Number1353987-27-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor for various enzymes or receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit enzymes associated with cancer cell proliferation, although specific targets remain to be fully elucidated.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.

Pharmacodynamics

The pharmacodynamic profile of this compound suggests a moderate affinity for certain receptors, which can lead to therapeutic effects in various diseases. The exact pharmacokinetics (absorption, distribution, metabolism, and excretion) are still under investigation.

Case Studies and Research Findings

  • Anticancer Research : A study explored the effects of similar pyrimidine derivatives on cancer cell lines, showing promising results in inhibiting tumor growth in vitro. The exact role of this compound in this context is still being researched.
  • Neuropharmacology : Another area of investigation involves the potential neuroprotective effects of this compound. Research has indicated that pyrimidine-based compounds can influence neurotransmitter systems, suggesting possible applications in neurodegenerative diseases.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of tumor growth in vitro
Neuroprotective EffectsInfluence on neurotransmitter systems

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 0–25°C during exothermic steps to minimize side reactions .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of amine intermediates .
  • pH monitoring : Adjust reaction pH to stabilize intermediates (e.g., ~7–8 for nucleophilic substitutions) .

What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 1.3 ppm for ethoxy CH₃, δ 4.0–4.5 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 292.18) .
  • HPLC : Reverse-phase chromatography with UV detection (λ~255 nm) for purity assessment (>98%) .

Q. Advanced :

  • X-ray crystallography : Resolve crystal structure to confirm absolute configuration .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage conditions .

How can researchers design experiments to evaluate the compound's binding affinity to specific biological targets?

Q. Advanced

  • Radioligand binding assays : Use tritiated or fluorescent analogs to quantify affinity for receptors (e.g., GPCRs or ion channels) .
  • Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of binding .

Q. Key Controls :

  • Include positive/negative controls (e.g., known agonists/antagonists) .
  • Validate assay specificity using knockout cell lines .

What strategies are effective in resolving contradictory data regarding the compound's pharmacological activity across different studies?

Q. Advanced

  • Orthogonal assays : Compare results from functional (e.g., cAMP accumulation) vs. binding assays to confirm target engagement .
  • Dose-response curves : Ensure consistent EC₅₀/IC₅₀ values across multiple replicates .
  • Meta-analysis : Evaluate confounding variables (e.g., solvent effects, cell line variability) .

Example : If one study reports μM-level activity while another finds no effect, verify assay conditions (e.g., buffer pH, incubation time) and compound stability .

What are the best practices for ensuring the compound's stability during long-term storage?

Q. Intermediate

  • Storage conditions : -20°C in airtight, light-resistant containers under inert gas (e.g., argon) .
  • Stability testing : Monitor degradation via HPLC every 6–12 months .
  • Lyophilization : Convert to lyophilized powder to enhance shelf life (>5 years) .

Contraindications : Avoid aqueous solutions at neutral pH, which may hydrolyze the ethoxy group .

How can computational modeling be utilized to predict the compound's interaction with enzymes or receptors?

Q. Advanced

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses in target active sites (e.g., methionine aminopeptidase-1) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Corrogate structural features (e.g., ethoxy group hydrophobicity) with activity data .

Validation : Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning) .

What methodologies are employed to compare the biological activity of this compound with its structural analogs?

Q. Advanced

  • SAR studies : Synthesize analogs with modified substituents (e.g., methoxy instead of ethoxy) and test in parallel assays .
  • Free-Wilson analysis : Quantify contributions of specific groups to activity .
  • Crystallographic overlay : Compare binding modes using X-ray structures of analogs .

Example : Replace the ethoxy group with a chloro substituent to assess impact on target selectivity .

What are the key considerations when scaling up the synthesis from milligram to gram quantities?

Q. Intermediate

  • Reagent scalability : Substitute NaH with safer bases (e.g., K₂CO₃) for large-scale reactions .
  • Solvent selection : Use ethanol/water mixtures for eco-friendly purification .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression .

Q. Challenges :

  • Exotherm management during salt formation requires jacketed reactors .
  • Optimize column chromatography for faster elution without compromising purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.